
2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416231-05-3 . It has a molecular weight of 225.72 . The IUPAC name for this compound is 2-(2,6-dimethylbenzofuran-3-yl)ethan-1-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride” is 1S/C12H15NO.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 225.72 .Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Benzofurans, including variants like 5-APB and 6-APB, have been examined for their pharmacokinetics, pharmacodynamics, and toxicology. These substances share clinical effects with amphetamines and MDMA, suggesting potential therapeutic applications or health risks similar to known psychoactive drugs. The review highlights the importance of understanding these compounds' health implications, underscoring the need for comprehensive clinical effect data and international collaboration in early detection and legislation to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Bioactivity and Synthesis of Benzofuran Derivatives
Benzofuran compounds exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of these compounds, especially through novel methods, allows for the creation of complex derivatives with significant potential as natural drug leads. This review underscores benzofuran derivatives' importance in drug discovery and development, pointing to their broad applicability in treating various diseases (Miao et al., 2019).
Benzofuran as a Scaffold for Antimicrobial Agents
Benzofuran and its derivatives are increasingly recognized for their antimicrobial properties, addressing the global challenge of antibiotic resistance. These compounds are explored for their potential in creating new therapeutic agents against a variety of pathogens. The review provides insights into the structural features of benzofuran that make it a valuable structure in drug discovery, particularly for developing efficient antimicrobial candidates (Hiremathad et al., 2015).
Comprehensive Analysis of Benzofuran Derivatives
Benzofuran derivatives' broad spectrum of pharmacological activities has attracted significant interest from medicinal chemists and pharmacologists. These compounds have been identified as lead molecules for various disease conditions, highlighting the rapid development of benzofuran derivatives in medicinal chemistry research. The review emphasizes the diversity of pharmacological activities associated with benzofuran derivatives, signaling their potential as pharmacological agents (Khanam & Shamsuzzaman, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Benzofuran compounds, such as “2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride”, have attracted attention due to their wide range of biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been associated with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds have been associated with a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2-(2,6-dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOAAPNBKSTQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-1-benzofuran-3-yl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

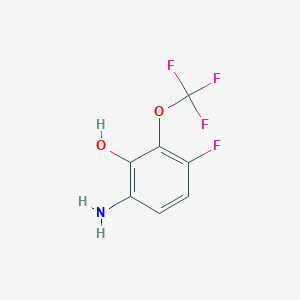
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)
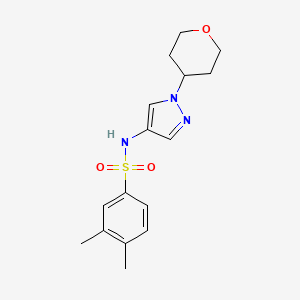

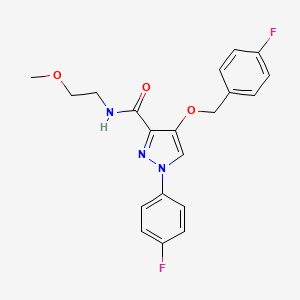

![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)
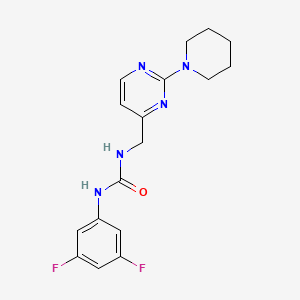
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
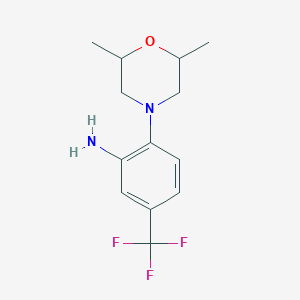
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)